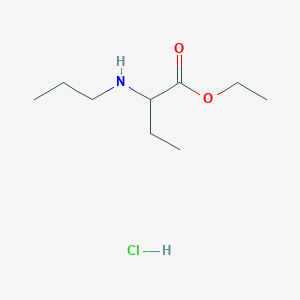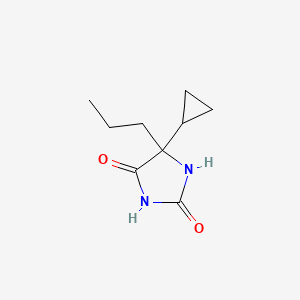
5-Cyclopropyl-5-propylimidazolidine-2,4-dione
Vue d'ensemble
Description
5-Cyclopropyl-5-propylimidazolidine-2,4-dione is a cyclic urea compound . It has a molecular weight of 182.22 g/mol . The IUPAC name for this compound is 5-cyclopropyl-5-isopropyl-2,4-imidazolidinedione . The InChI code for this compound is ZWBYRKDZNUBXIN-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of 5-Cyclopropyl-5-propylimidazolidine-2,4-dione consists of a five-membered ring with two nitrogen atoms and two oxygen atoms . The molecule contains a total of 28 bonds, including 14 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, and 1 five-membered ring .Physical And Chemical Properties Analysis
5-Cyclopropyl-5-propylimidazolidine-2,4-dione is a powder at room temperature . It has a melting point of 193-195°C . The storage temperature for this compound is room temperature .Applications De Recherche Scientifique
Pharmacological Properties
5-Cyclopropyl-5-propylimidazolidine-2,4-dione derivatives have been studied for their pharmacological properties. These compounds have demonstrated high affinity for 5-HT(1A) and 5-HT(2A) receptors, with potential applications as antidepressants and anxiolytics. Notably, certain derivatives have shown an antidepressant-like effect in animal models, more pronounced than traditional medications like imipramine, without affecting locomotor activity (Czopek et al., 2010).
Anticonvulsant Activity
Research on N-Mannich bases derived from 5-cyclopropyl-5-phenyl- and 5-cyclopropyl-5-(4-chlorophenyl)-imidazolidine-2,4-diones has revealed their significant anticonvulsant properties. These compounds have been effective in seizure tests, with some showing more potency than known antiepileptic drugs like phenytoin and ethosuximide (Byrtus et al., 2011).
Antidiabetic Agents
Thiazolidine-2, 4-diones, including derivatives of 5-Cyclopropyl-5-propylimidazolidine-2,4-dione, have been studied for their hypoglycemic and hypolipidemic activities. These compounds have shown substantial activity in animal models of diabetes and obesity, highlighting their potential as antidiabetic agents (Sohda et al., 1982).
Ultrasound-Assisted Synthesis
Innovative methods like ultrasound-assisted one-pot green synthesis have been used to create N-thiazolidine-2,4-dione isoxazoline derivatives. These methods are more environmentally friendly and efficient, potentially leading to new applications in medicinal chemistry (Thari et al., 2020).
Cytotoxic and Genotoxic Activities
5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione has exhibited potent cytotoxicity against lung cancer cell lines, along with genotoxic effects. These findings suggest its potential use as an anticancer agent (Rodrigues et al., 2018).
Antimycobacterial Activity
Hybrid arylidene thiazolidine-2,4-diones have shown promising antimycobacterial activity against Mycobacterium tuberculosis, with some compounds being significantly more active than standard drugs like pyrimethamine (Ponnuchamy et al., 2014).
Asymmetric Catalysis
Diarylthiazolidin-2,4-diones have been used as nucleophiles in asymmetric catalysis, leading to biologically important derivatives with high enantio- and diastereoselectivities. These derivatives have shown anticancer activities against various cancer cell lines (Jiao et al., 2016).
Safety And Hazards
The safety data sheet for 5-Cyclopropyl-5-propylimidazolidine-2,4-dione indicates that it is harmful if swallowed . Precautionary measures include washing hands and face thoroughly after handling, not eating, drinking, or smoking when using this product, and disposing of contents/container to an approved waste disposal plant .
Propriétés
IUPAC Name |
5-cyclopropyl-5-propylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-2-5-9(6-3-4-6)7(12)10-8(13)11-9/h6H,2-5H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFTZOOEXILROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NC(=O)N1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253940 | |
| Record name | 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-5-propylimidazolidine-2,4-dione | |
CAS RN |
90565-78-9 | |
| Record name | 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90565-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-5-propyl-2,4-imidazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




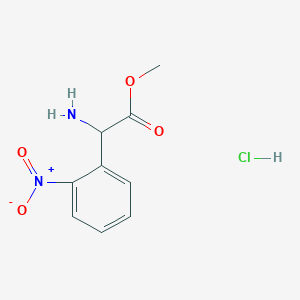
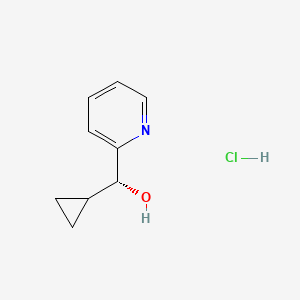
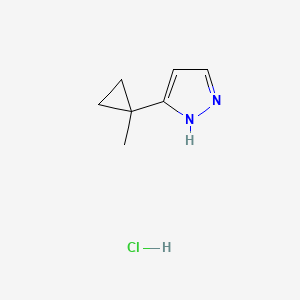
![N-[6-(benzyloxy)pyridin-3-yl]sulfamic acid](/img/structure/B1382981.png)

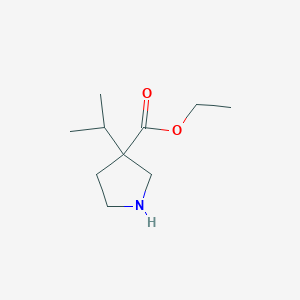
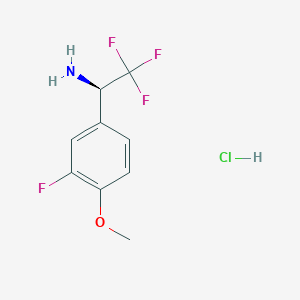
![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)
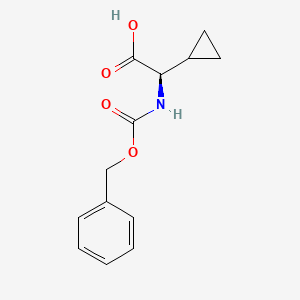
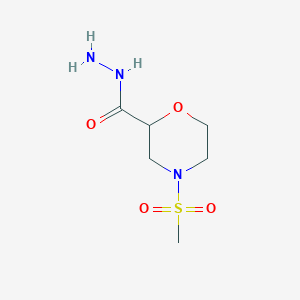
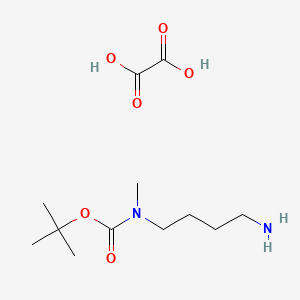
![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)
